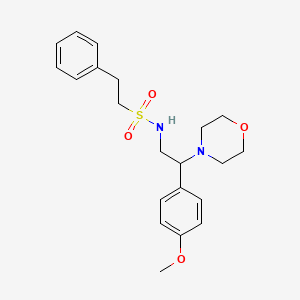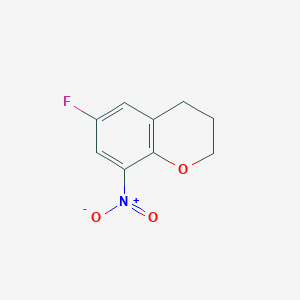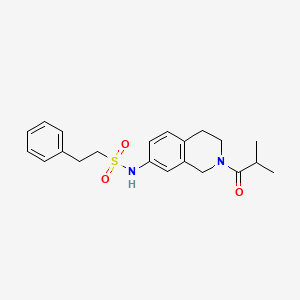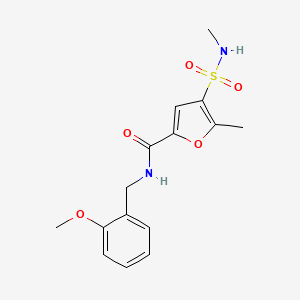![molecular formula C16H10F3NO3 B2831612 3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one CAS No. 339023-39-1](/img/structure/B2831612.png)
3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one” is a chemical compound with the CAS Number: 339023-39-1 . It has a molecular weight of 321.251 .
Molecular Structure Analysis
The molecular formula of this compound is C16H10F3NO3 . This indicates that it contains 16 carbon atoms, 10 hydrogen atoms, 3 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 400.3±45.0 °C at 760 mmHg . The melting point and flash point are not available .Aplicaciones Científicas De Investigación
Electrophilic Trifluoromethylation
Research has shown the use of catalysts for the direct electrophilic trifluoromethylation of aromatic and heteroaromatic compounds, demonstrating the chemical's potential in synthesizing trifluoromethylated derivatives with desired pharmacological and biological properties. This process is significant for the development of new pharmaceuticals and materials with enhanced efficacy and stability due to the trifluoromethyl group's influence on molecular properties (Mejía & Togni, 2012).
Synthesis of Aniline Derivatives
Aniline derivatives bearing the trifluoromethoxy group, synthesized through facile methods, are crucial for drug discovery and development. These methods address the challenges of synthesizing trifluoromethoxylated compounds, providing a pathway to creating compounds with potential pharmacological applications. The synthesis involves the use of Togni reagent II, illustrating a practical approach to obtaining ortho-trifluoromethoxylated aniline derivatives, which can serve as synthetic building blocks for pharmaceuticals (Feng & Ngai, 2016).
Creation of Benzofuran and Benzothiophene Derivatives
The development of 3-((trifluoromethyl)thio)benzofurans and benzothiophenes through a facile and general route highlights the compound's versatility in creating sulfur-containing aromatic compounds. These reactions, promoted by BiCl3, show broad functional group tolerance, indicating the compound's utility in synthesizing diverse chemical structures with potential applications in materials science and pharmaceutical chemistry (Sheng, Fan, & Wu, 2014).
Liquid Crystal Research
Compounds related to "3-{[4-(trifluoromethoxy)anilino]methylene}-2-benzofuran-1(3H)-one" have been explored for their liquid crystalline properties. Specifically, derivatives exhibiting stable smectic phases and high orientational order highlight the potential of trifluoromethyl and trifluoromethoxy groups in designing new liquid crystalline materials. These findings are crucial for the development of advanced display technologies and optical devices, where control over material properties is essential for performance enhancement (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-[[4-(trifluoromethoxy)phenyl]iminomethyl]-2-benzofuran-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)23-11-7-5-10(6-8-11)20-9-14-12-3-1-2-4-13(12)15(21)22-14/h1-9,21H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQIQMOZGYKVJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(OC(=C2C=C1)O)C=NC3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-methyl 6-(3-(furan-2-yl)acryloyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2831531.png)



![Methyl 2-methyl-5-[naphthalen-2-ylsulfonyl(pyridine-4-carbonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B2831535.png)

![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(2-chlorobenzyl)acetamide dioxalate](/img/structure/B2831539.png)
![3-amino-N-(3-bromophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2831541.png)
![1-(3,4-Dimethylphenyl)-4-[2-ethoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2831542.png)



![5-[(5Z)-5-[(4-carboxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-2-hydroxybenzoic acid](/img/structure/B2831549.png)
